2-Methyl-2,3-dihydrofuran

Description

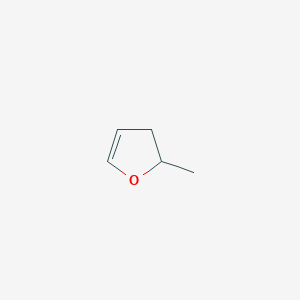

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGLRHYWHYHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455643 | |

| Record name | Furan, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95461-55-5 | |

| Record name | Furan, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 2,3 Dihydrofuran and Its Functionalized Derivatives

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful and efficient pathways for the construction of complex organic molecules like 2,3-dihydrofurans from readily available starting materials. acs.orgnih.gov These methods often proceed under mild reaction conditions with high degrees of selectivity and functional group tolerance.

Gold-Catalyzed Cyclo-Isomerization of But-2-yn-1-ols and α-Allenols

Gold catalysts, particularly cationic gold(I) and gold(III) complexes, have emerged as highly effective for the intramolecular cyclization of alkynes and allenes. acs.orgnih.gov These catalysts act as soft Lewis acids, activating the carbon-carbon multiple bonds towards nucleophilic attack. acs.org

A highly efficient method for synthesizing 2-substituted 2,3-dihydrofurans involves the gold-catalyzed intramolecular cyclo-isomerization of but-2-yn-1-ols. acs.org This reaction proceeds under mild conditions and is facilitated by a bifunctional phosphine (B1218219) ligand. acs.org The process is believed to initiate with the formation of an alkynyl-gold intermediate, which then undergoes a cascade reaction to yield the 2,3-dihydrofuran (B140613) product. acs.org

Similarly, gold catalysts are employed in the cycloisomerization of α-allenols to produce 2,5-dihydrofurans. core.ac.ukbeilstein-journals.org The use of ionic liquids, such as [BMIM][PF6], as the reaction medium allows for the recycling of the gold catalyst. core.ac.ukbeilstein-journals.org

The generally accepted mechanism for the gold-catalyzed cycloisomerization of α-functionalized allenes begins with the coordination of the gold catalyst to one of the carbon-carbon double bonds of the allene (B1206475), forming a π-complex. rsc.org This is followed by an intramolecular attack of the nucleophile (the hydroxyl group in the case of allenols) to form a σ-gold intermediate. rsc.org The final step is a protodeauration event that releases the dihydrofuran product and regenerates the active gold catalyst. rsc.org

In the case of but-2-yn-1-ols, a proposed pathway involves the initial formation of an alkynyl-gold intermediate. acs.org This is followed by a cascade reaction progress that leads to the formation of the 2,3-dihydrofuran ring system. acs.org For the cyclization of 4-allenyl-2-azetidinones, it is suggested that the gold catalyst activates the allene group, leading to a cyclization event that forms a transient vinyl-gold intermediate, which is then protonated to yield the product. beilstein-journals.org

Table 1: Mechanistic Steps in Gold-Catalyzed Cyclizations

| Step | Description | Intermediate |

| 1 | Coordination of Au catalyst to the C=C or C≡C bond | π-complex |

| 2 | Intramolecular nucleophilic attack by the hydroxyl group | σ-gold species or zwitterionic species |

| 3 | Protodeauration/Rearrangement | Vinyl-gold intermediate (in some cases) |

| 4 | Product formation and catalyst regeneration | 2,3-dihydrofuran or 2,5-dihydrofuran (B41785) |

Gold-catalyzed cycloisomerization reactions exhibit a broad substrate scope and good functional group tolerance. In the synthesis of 2,3-dihydrofurans from but-2-yn-1-ols, the reaction tolerates a range of substituents. acs.org For α-allenols, derivatives with both electron-donating and electron-withdrawing groups on an aryl substituent, as well as aliphatic and heterocyclic substituents, have been successfully cyclized to the corresponding dihydrofurans in moderate to good yields. acs.org

The presence of a trifluoromethyl group on the allene has been shown to be compatible with the reaction conditions, leading to trifluoromethyl-substituted 2,5-dihydrofurans. rsc.org Furthermore, gold catalysis has been successfully applied to complex systems, including the synthesis of bicyclic β-lactams and the formation of functionalized 2,5-dihydrofurans from butynediol monobenzoates. beilstein-journals.orgnih.gov

Table 2: Substrate Scope in Gold-Catalyzed Dihydrofuran Synthesis

| Starting Material | Substituent (R) | Product | Yield | Citation |

| But-2-yn-1-ol derivative | Aryl with e- donating group | 2-Aryl-2,3-dihydrofuran | Good | acs.org |

| But-2-yn-1-ol derivative | Aryl with e- withdrawing group | 2-Aryl-2,3-dihydrofuran | Good | acs.org |

| α-Allenol derivative | Aryl with e- donating group (3c) | 2-Aryl-2,5-dihydrofuran | Moderate to Good | acs.org |

| α-Allenol derivative | Aryl with e- withdrawing group (3d) | 2-Aryl-2,5-dihydrofuran | Moderate to Good | acs.org |

| α-Allenol derivative | Aliphatic (3k) | 2-Alkyl-2,5-dihydrofuran | Good | acs.org |

| α-Allenol derivative | Heterocyclic (2q) | 2-Heterocyclyl-2,5-dihydrofuran | ~66% | acs.org |

| Trifluoromethylated α-allenol | CF3 at C-5 | CF3-substituted 2,5-dihydrofuran | - | rsc.org |

Molybdenum-Catalyzed Cycloisomerization of Alkynyl Alcohols

Molybdenum carbonyl complexes are effective catalysts for the cycloisomerization of alkynyl alcohols. Specifically, (Et3N)Mo(CO)5, prepared by the photolysis of Mo(CO)6 in the presence of triethylamine, catalyzes the endo-selective cycloisomerization of 4-hydroxy-1-alkynes to yield five-membered dihydrofuran rings. orgsyn.orgnih.gov This reaction is highly dependent on the presence of triethylamine. nih.gov

The mechanism is believed to proceed through the formation of a metal alkyne π-complex, which then rearranges to a vinylidene carbene complex. nih.gov This step is considered critical for the endo-mode cyclization. nih.gov Subsequent base-induced cyclization of the alcohol nucleophile affords a cyclic anionic intermediate, which upon protonation yields the endocyclic enol ether product. nih.gov This methodology has been successfully applied to the synthesis of various dihydrofuran compounds, including the precursor to 2-phenyl-2,3-dihydrofuran (B8783652) from 1-phenyl-3-butyn-1-ol. orgsyn.org The reaction is compatible with functional groups such as esters, amides, and silyl (B83357) ethers. orgsyn.org

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers versatile methods for the synthesis of functionalized 2,3-dihydrofurans, most notably through Heck reactions and related cross-coupling processes. nih.govresearchgate.net

The Heck reaction, a palladium-catalyzed arylation of olefins, is a key method for producing 2-aryl-2,3-dihydrofurans. nih.govresearchgate.netrsc.org The reaction of 2,3-dihydrofuran with aryl halides, such as iodobenzene, in the presence of a palladium precursor and a suitable ligand or additive, leads to the formation of 2-phenyl-2,3-dihydrofuran as the major product. nih.govresearchgate.net Various palladium precursors, including Pd2(dba)3, Pd(acac)2, and [PdCl(allyl)]2, have been utilized. nih.govresearchgate.net The use of chiral ionic liquids can induce enantioselectivity in the reaction, yielding optically active 2-aryl-2,3-dihydrofurans. rsc.org

The regioselectivity of the Heck reaction with 2,3-dihydrofuran can be influenced by the choice of ligands and additives. organic-chemistry.org For instance, the use of diaryliodonium salts versus aryl iodides can lead to different regioisomers, namely 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively. organic-chemistry.org

Table 3: Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran

| Palladium Precursor | Additive/Ligand | Arylating Agent | Major Product | Yield | Citation |

| [PdCl(allyl)]2 | L-prolinate or L-lactate CILs | Iodobenzene | 2-phenyl-2,3-dihydrofuran | up to 59.2% | nih.govresearchgate.net |

| Pd(OAc)2 | Tetrabutylammonium L-prolinate | Iodobenzene | 2-phenyl-2,3-dihydrofuran | up to 52% | rsc.org |

| P-containing palladacycle | - | Aryl iodides | 2-aryl-2,3-dihydrofurans | Good | organic-chemistry.org |

| P-containing palladacycle | - | Diaryliodonium salts | 2-aryl-2,5-dihydrofurans | Good | organic-chemistry.org |

Enantioselective Palladium-Catalyzed Approaches

Palladium catalysis offers powerful tools for the construction of C-C and C-O bonds, and several enantioselective methods have been developed for synthesizing chiral dihydrofurans.

A notable approach is the palladium-catalyzed asymmetric Mizoroki-Heck reaction, which can construct a chiral quaternary carbon center. This method has been successfully applied to the reaction of aryl triflates with 5-methyl-2,3-dihydrofuran, yielding 2-aryl-2-methyl-2,5-dihydrofurans in high yields and with excellent enantioselectivity. rsc.org The products can be further converted into valuable butenolides while retaining their enantiopurity. rsc.org

Another significant strategy involves the regioselective Heck reaction of 2,3-dihydrofuran with aryl iodides, catalyzed by a P-containing palladacycle, to produce 2-aryl-2,3-dihydrofurans. organic-chemistry.org Additionally, palladium-catalyzed [3+2] cycloaddition reactions of propargylic esters with β-ketoesters provide access to 2,3-dihydrofurans that feature an exocyclic double bond. organic-chemistry.org More recently, a Pd-catalyzed carboetherification of 2,3-dihydrofuran with 2-bromophenols, using the chiral ligand sSPhos, has enabled a short formal synthesis of (−)-aflatoxin B2, demonstrating the power of this method in constructing complex, polycyclic systems with high enantiomeric excess (99% ee). acs.org

| Reaction Type | Catalyst/Ligand | Substrates | Product | Yield | ee (%) | Ref |

| Asymmetric Heck | Pd(OAc)₂ / (R)-BINAP(O) | 5-Methyl-2,3-dihydrofuran, Aryl triflates | 2-Aryl-2-methyl-2,5-dihydrofuran | up to 88% | up to 95% | rsc.org |

| Regioselective Heck | P-containing palladacycle | 2,3-Dihydrofuran, Aryl iodides | 2-Aryl-2,3-dihydrofuran | Good | N/A | organic-chemistry.org |

| Asymmetric Carboetherification | Pd / sSPhos | 2,3-Dihydrofuran, 2-Bromophenols | Tetrahydrobenzofurans | - | 99% | acs.org |

| Asymmetric [3+2] Cycloaddition | Pd(0) / Chiral P,N-ligand | Propargylic esters, β-Ketoesters | 2,3-Dihydrofurans with exocyclic double bond | Good | High | organic-chemistry.org |

Ruthenium-Catalyzed Cyclo-Isomerization and Hydrogenation

Ruthenium catalysts are particularly effective in promoting cyclo-isomerization reactions of allenic alcohols to form dihydrofurans. An efficient one-pot method combines an enzymatic kinetic resolution with a subsequent ruthenium-catalyzed cycloisomerization of α-allenic alcohols. d-nb.infonih.gov This process yields 2-substituted 2,3-dihydrofurans with outstanding enantioselectivity, often exceeding 99% ee. d-nb.infonih.govdiva-portal.org The proposed mechanism involves a ruthenium carbene species as a key intermediate. d-nb.infodiva-portal.org This chemoenzymatic approach is attractive for its mild reaction conditions and good functional group tolerance. d-nb.info

The scope of this transformation is broad, accommodating various substituents on the allenic alcohol. The combination of kinetic resolution and cycloisomerization in a single pot represents a highly efficient route to optically pure dihydrofuran derivatives. d-nb.info

| Substrate (rac-allenic alcohol) | Catalyst System | Product | Yield (%) | ee (%) | Ref |

| Phenyl-substituted α-allenic alcohol | Novozym-435, Ru-catalyst C1 | (S)-2-Phenyl-2,3-dihydrofuran | 45 | 99.9 | d-nb.info |

| Naphthyl-substituted α-allenic alcohol | Novozym-435, Ru-catalyst C1 | (S)-2-Naphthyl-2,3-dihydrofuran | 37 | 97.5 | d-nb.info |

| Cyclohexyl-substituted α-allenic alcohol | Novozym-435, Ru-catalyst C1 | (S)-2-Cyclohexyl-2,3-dihydrofuran | 29 | 99.6 | d-nb.info |

Copper-Mediated and Catalyzed Annulations

Copper catalysis provides versatile and economical pathways for the synthesis of dihydrofurans through various annulation strategies.

A notable copper-mediated annulation involves the reaction of aryl ketones with a wide range of olefins, including aromatic olefins, to produce 2,3-dihydrofuran derivatives. acs.orgnih.gov This method is particularly useful for synthesizing α-methyl dihydrofurans, which are intermediates in the synthesis of Vitamin B1. acs.orgnih.govresearchgate.net The reaction is believed to proceed through a radical pathway. nih.govorganic-chemistry.org The process is versatile, tolerating various substituents on both the aryl ketone and the olefin. acs.org For instance, using cyclic olefins like indene (B144670) affords dihydrofuran-fused cycloalkanes, which are important precursors for natural products such as aflatoxin. acs.org

| Aryl Ketone | Olefin | Catalyst/Mediator | Product | Yield | Ref |

| Acetophenone | Styrene | CuCl₂ | 2-Methyl-2,5-diphenyl-2,3-dihydrofuran | Good | organic-chemistry.org |

| Propiophenone | Styrene | Copper salt | α-Methyl dihydrofurans | - | nih.gov |

| Substituted Acetophenones | Indene | Copper salt | Dihydrofuran-fused cycloalkanes | Moderate to Good | acs.org |

Copper catalysts are also highly effective in mediating cycloaddition reactions to form the dihydrofuran ring. One prominent example is the asymmetric [4+1] cycloaddition of α,β-unsaturated ketones (enones) with diazo compounds. nih.gov Through the use of a planar-chiral bipyridine ligand (bpy*), this method produces highly substituted 2,3-dihydrofurans with good yields, diastereoselectivity, and enantioselectivity. nih.govorganic-chemistry.org The reaction scope is broad, encompassing enones with aromatic, heteroaromatic, and alkenyl substituents. nih.gov

Another powerful strategy is the copper-catalyzed asymmetric formal [3+2] cycloaddition of β-ketoesters with propargylic esters. dicp.ac.cnthieme-connect.com This reaction, utilizing a chiral tridentate P,N,N ligand, yields 2,3-dihydrofurans bearing an exocyclic double bond at the 2-position. These products can be obtained in good yields and with high enantioselectivities. dicp.ac.cn The exocyclic double bond can be subsequently hydrogenated with high diastereoselectivity, providing access to unique cis-2,3-dihydrofuran derivatives. dicp.ac.cn

| Cycloaddition Type | Catalyst/Ligand | Substrates | Product Type | Yield | ee (%) | Ref |

| Asymmetric [4+1] | Cu / bpy* | Enones, Diazoacetates | Highly substituted 2,3-dihydrofurans | Good | Good | nih.gov |

| Asymmetric [3+2] | Cu(OTf)₂ / Chiral P,N,N ligand | β-Ketoesters, Propargylic esters | 2-Alkylene-2,3-dihydrofurans | Good | up to 96% | dicp.ac.cn |

Iron-Catalyzed Intramolecular Cyclizations and Hydrofunctionalizations

Iron, being an abundant and low-cost metal, has emerged as a sustainable catalyst for various organic transformations, including the synthesis of 2,3-dihydrofurans.

A highly efficient method is the iron-catalyzed intramolecular nucleophilic cyclization of α-allenols. acs.orgresearchgate.net This reaction proceeds under mild conditions to furnish substituted 2,3-dihydrofurans. A diastereoselective version of this reaction has also been developed, achieving diastereomeric ratios up to 98:2. acs.orgresearchgate.net Furthermore, combining this iron-catalyzed cycloisomerization with an enzymatic resolution step allows for the production of 2,3-dihydrofurans in high enantiomeric excess. acs.orgresearchgate.net

Another innovative approach combines photocatalysis with iron catalysis to achieve a tandem difunctionalization of alcohols. organic-chemistry.orgnih.gov This process involves a photoredox-mediated α-C(sp³)-H activation of an alcohol and a subsequent Pinner-type intramolecular cyclization to afford multisubstituted 2,3-dihydrofurans. organic-chemistry.orgnih.gov This method is noted for its environmental friendliness and economic advantages. nih.gov

Additionally, stable iron cyclopentadienone complexes catalyze the chemoselective intramolecular hydroalkoxylation of α-allenic alcohols, providing a direct route to 2,3-dihydrofurans under mild conditions without the need for a base or other sensitive additives. nih.govorganic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Ref |

| Intramolecular Cyclization | Iron complex | α-Allenols | Substituted 2,3-dihydrofurans | Highly efficient, diastereoselective variant available | acs.orgresearchgate.net |

| Photoredox/Iron Tandem Cyclization | FeCl₃ / Photocatalyst | Alcohols, Benzylidenemalononitriles | Multisubstituted 2,3-dihydrofurans | Mild conditions, environmentally friendly | organic-chemistry.orgnih.gov |

| Intramolecular Hydroalkoxylation | Cyclopentadienone iron complex | α-Allenic alcohols | 2,3-Dihydrofurans | Chemoselective, stable catalyst, no additives needed | nih.govorganic-chemistry.org |

Other Noble and Transition Metal-Catalyzed Processes (e.g., Iridium, Nickel, Rhodium)

Besides palladium, ruthenium, copper, and iron, other transition metals have also been employed in the synthesis of 2,3-dihydrofurans.

Nickel: Nickel catalysts promote the reductive cyclization of β-hydroxy 1,1-dichloroalkenes to form 2,3-dihydrofurans, using a (pybox)NiCl₂ catalyst. nih.gov This method provides access to polysubstituted dihydrofurans and can be performed enantioselectively by starting with enantioenriched substrates prepared via asymmetric aldol (B89426) reactions. nih.gov Another approach utilizes Raney nickel for the reductive denitrogenation and ring contraction of six-membered cyclic nitronates, yielding densely substituted 2,3-dihydrofurans without the need for high-pressure equipment. zioc.ru

Rhodium: Rhodium(II) octanoate (B1194180) catalyzes the decomposition of specific diazo compounds in the presence of vinyl ethers, leading to the diastereoselective synthesis of cyclopropanes. These intermediates can then undergo ring expansion to form 2,3-dihydrofurans with retention of stereochemistry. kaist.ac.krnih.gov Rhodium catalysts have also been used for the arylation of 2,5-dihydrofuran with arylboronic acids, where fine-tuning of the conditions allows for selective access to 3-aryl or 4-aryl-2,3-dihydrofurans among other products. researchgate.net

Iridium: While direct applications to 2-methyl-2,3-dihydrofuran are less common, iridium complexes are known to catalyze [2+2+2] cycloadditions of diynes with monoenes, a reaction type that can, in principle, be adapted for heterocycle synthesis. thegoodscentscompany.com Iridium-catalyzed B–H bond insertion reactions using sulfoxonium ylides as carbene precursors also represent a potential, though less explored, route. researchgate.net

| Metal | Reaction Type | Catalyst/Reagents | Substrates | Product | Ref |

| Nickel | Reductive Cyclization | (pybox)NiCl₂ | β-Hydroxy 1,1-dichloroalkenes | Polysubstituted 2,3-dihydrofurans | nih.gov |

| Nickel | Reductive Ring Contraction | Raney® Nickel / Acetic Acid | Cyclic nitronates | Polysubstituted 2,3-dihydrofurans | zioc.ru |

| Rhodium | Cyclopropanation / Ring Expansion | Rhodium(II) octanoate | Diazo-3-siloxybutenoates, Vinyl ethers | 2,3-Dihydrofurans | kaist.ac.krnih.gov |

| Rhodium | Oxidative Arylation | Rhodium catalyst | 2,5-Dihydrofuran, Arylboronic acids | 3-Aryl or 4-Aryl-2,3-dihydrofurans | researchgate.net |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an alternative to metal-based catalysts.

Asymmetric Domino Michael-SN2 Reactions for Chiral Dihydrofurans

A significant advancement in the synthesis of chiral 2,3-dihydrofurans involves the use of asymmetric domino Michael-SN2 reactions. This method provides access to enantiomerically enriched dihydrofuran derivatives, which are valuable chiral building blocks. metu.edu.tr

One notable strategy employs a bifunctional quinine-derived squaramide as an organocatalyst. metu.edu.tr This catalyst facilitates the reaction between various α-bromonitroalkenes and 1,3-dicarbonyl compounds. The process is highly efficient, often reaching completion within 1 to 6 hours at room temperature, which is a significant improvement over previously reported methods that required 24 to 96 hours and temperatures ranging from -20°C to 50°C. metu.edu.tr This approach yields diastereoselective products with good enantioselectivities, reaching up to 97% ee. metu.edu.tr

The reaction proceeds through a domino Michael addition-alkylation sequence. The use of a chiral bifunctional thiourea (B124793) catalyst has also been reported to effectively catalyze the reaction between 1,3-dicarbonyl derivatives and (E)-β,β-bromonitrostyrenes, providing a mild and efficient route to a diverse range of polysubstituted dihydrofurans in good yields and enantioselectivities. nih.gov The success of these reactions is often attributed to the hydrogen-bonding interactions between the chiral organocatalyst and both substrates, which orients them for the initial Michael addition followed by an intramolecular SN2 reaction. semanticscholar.org

Table 1: Organocatalytic Synthesis of Chiral 2,3-Dihydrofurans

| Catalyst | Reactants | Reaction Type | Key Features | Ref |

|---|---|---|---|---|

| Bifunctional quinine-derived squaramide | α-bromonitroalkenes and 1,3-dicarbonyl compounds | Domino Michael-SN2 | Fast reaction times (1-6 h), room temperature, up to 97% ee. | metu.edu.tr |

| Chiral bifunctional thiourea | (E)-β,β-bromonitrostyrenes and 1,3-dicarbonyl derivatives | Domino Michael addition-alkylation | Mild conditions, good yields, high enantioselectivity. | nih.gov |

Polymer-Supported Synthetic Strategies

Polymer-supported synthetic strategies offer advantages in terms of catalyst recovery and reuse. In the context of dihydrofurans, ring-opening metathesis polymerization (ROMP) has been a key technique.

A notable development is the synthesis of degradable polymers by copolymerizing 2,3-dihydrofuran with norbornene derivatives. researchgate.net This method utilizes the rapid reaction of 2,3-dihydrofuran with a Grubbs catalyst to form a stable ruthenium Fischer carbene. This intermediate then controls the polymerization, allowing for the uniform incorporation of acid-degradable enol ether linkages throughout the polymer chain. researchgate.net This approach enables the creation of polymers with tunable properties, such as solubility and glass transition temperature, that can be completely degraded under mild acidic conditions. researchgate.net

Furthermore, vinyl ether-terminated macro-chain transfer agents, derived from polymers like polystyrene, polycaprolactone, and polylactide, have been used to create A-B and A-B-C type block copolymers under catalytic living ROMP conditions. rsc.org The ROMP block, formed by copolymerizing 2,3-dihydrofuran, is degradable, enhancing the environmental sustainability of the resulting materials. rsc.org Researchers have also developed a metal-free, room-temperature cationic polymerization method to produce high molecular weight poly(2,3-dihydrofuran) (PDHF), a strong and tough thermoplastic. nih.govnsf.gov

Table 2: Polymer-Supported Synthesis Involving 2,3-Dihydrofuran

| Polymerization Method | Monomers | Key Features | Resulting Polymer Properties | Ref |

|---|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | 2,3-dihydrofuran and norbornene derivatives | Formation of a stable Ru Fischer carbene, uniform incorporation of degradable linkages. | Tunable solubility and glass transition temperature, fully degradable under mild acid. | researchgate.net |

| Catalytic Living ROMP | 2,3-dihydrofuran and norbornene derivatives with vinyl ether-terminated macro-chain transfer agents | Synthesis of A-B and A-B-C block copolymers. | Degradable ROMP block, enhanced sustainability. | rsc.org |

| Metal-free Cationic Polymerization | 2,3-dihydrofuran | Room temperature synthesis, high molecular weight. | High tensile strength and toughness, optical clarity, good barrier properties. | nih.govnsf.gov |

Non-Catalytic and Stoichiometric Transformations

Beyond catalytic methods, several non-catalytic and stoichiometric transformations are employed for the synthesis of 2,3-dihydrofurans.

Pyrolytic Syntheses

Flash vacuum pyrolysis (FVP) of specific precursors can lead to the formation of substituted 2,3-dihydrofurans. For instance, the pyrolysis of 3-methylfurfuryl benzoate (B1203000) yields 2,3-dimethylene-2,3-dihydrofuran as an intermediate, which then dimerizes. acs.org Similarly, the pyrolysis of 2-methyl-3-furylmethyl benzoate produces the same dimer in a higher yield. acs.orgacs.org Low-temperature NMR studies have confirmed the transient existence of these highly reactive diene intermediates. acs.org

A kinetic and mechanistic study of the dimerization of 2,3-dimethylene-2,3-dihydrofuran was conducted, and the preparation of 2,3-dimethylene-2,3-dihydrobenzo[b]furan was achieved through the flash vacuum pyrolysis of 2-methyl-3-benzo(b)furylmethyl benzoate. osti.govosti.gov

Isomerization Reactions from Related Furanoid Structures

The isomerization of 2,5-dihydrofurans to the more thermodynamically stable 2,3-dihydrofurans is a well-established synthetic route. This transformation can be achieved using various catalysts. Supported palladium or platinum catalysts are effective for this isomerization. google.com For example, using a 1% Pd/SiO₂ catalyst, the selective isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran is significantly enhanced by the addition of low levels of carbon monoxide (CO) to the feedstream. researchgate.netcolorado.edu In the absence of CO, the selectivity is around 70%, but with 50 ppm of CO, it increases to over 94% without a significant loss in activity. researchgate.net The CO is believed to suppress undesired side reactions by poisoning certain active sites on the catalyst surface. researchgate.net At higher temperatures, both isomers can dehydrogenate to form furan (B31954). researchgate.net

Quantum chemical calculations have shown that the thermal isomerization of 2,3-dihydrofuran leads to ring-opening and the formation of products like propenyl aldehyde and cyclopropanecarboxaldehyde. acs.org In contrast, 2,5-dihydrofuran primarily eliminates hydrogen to form furan. acs.org

Chemo- and Regioselective Annulation Reactions

Annulation reactions provide a powerful method for constructing the dihydrofuran ring system with high control over the arrangement of atoms. The reaction of 8-quinolinesulfenyl halides with 2,3-dihydrofuran proceeds in a regioselective manner. The sulfur atom adds exclusively to the β-position of the vinyloxy group of the dihydrofuran. mdpi.com

Another example is the regioselective [3+2] annulation of β,γ-alkynyl-α-ketimino esters with 1,3-dicarbonyls. This reaction produces highly functionalized dihydrofurans with an exocyclic double bond and a quaternary carbon center without the need for a base or catalyst. nih.gov Furthermore, chemo- and regioselective methods for synthesizing diazo-functionalized 2-methylene-2,3-dihydrofurans from enynones and diazo carbonyl compounds have been developed using a AgSbF₆/DBU/DCE system. acs.org

Reductive and Oxidative Methods in Dihydrofuran Synthesis

The formation of the 2,3-dihydrofuran ring can be achieved through various synthetic strategies that hinge on key reductive or oxidative transformations. These methods often involve intramolecular cyclization reactions where the oxidation state of the starting material is either decreased or increased to facilitate ring closure.

Reductive Approaches

Reductive methods for synthesizing dihydrofurans typically involve the cyclization of a precursor molecule accompanied by a reduction step. This can be accomplished using standard reducing agents or as part of a transition-metal-catalyzed cycle.

One notable reductive strategy is the sodium borohydride (B1222165) (NaBH4) promoted reductive cyclization to create fused dihydrofuran systems. researchgate.net This method highlights the importance of an adjacent aldehyde group in the substrate to successfully furnish the desired cyclized product. researchgate.net Another specific example is the Kishner reduction of 2-furylhydrazone, which yields 2-methylene-2,3-dihydrofuran as its primary, albeit abnormal, reduction product. researchgate.net This particular derivative is a highly reactive intermediate suitable for subsequent reactions. researchgate.net

Transition metal-catalyzed reactions also feature reductive steps within their catalytic cycles that are crucial for product formation. For instance, palladium-catalyzed syntheses of dihydrofuran derivatives can proceed through a mechanism involving an initial oxidative addition, followed by intramolecular insertion and a final reductive elimination step that regenerates the active catalyst and releases the dihydrofuran product. rsc.org

Table 1: Examples of Reductive Syntheses of Dihydrofuran Derivatives

| Precursor | Reagent/Catalyst | Product | Key Findings | Reference(s) |

| Fused α,β-unsaturated ester with adjacent aldehyde | Sodium Borohydride (NaBH4) | Fused Dihydrofuran | Grinding technique promotes efficient reductive cyclization. An adjacent aldehyde is crucial for the reaction. | researchgate.net |

| 2-Furylhydrazone | Base (Kishner conditions) | 2-Methylene-2,3-dihydrofuran | An "abnormal" reduction product that serves as a reactive ene for further synthesis. | researchgate.net |

| Propargylic aryl halides | Ni-catalyst (electroreductive conditions) | Substituted 2,3-dihydrofurans | An electroreductive, nickel-catalyzed domino reaction involving intramolecular carbonickelation and cyclization. | rsc.org |

| 2-(2',3'-allenyl)acetylacetates and organic halides | Pd(0) catalyst, K3PO4 | 4,5-Dihydrofuran derivatives | A palladium-catalyzed coupling-cyclization process involving reductive elimination. | organic-chemistry.org |

Oxidative Approaches

Oxidative methods provide a powerful avenue for constructing the dihydrofuran skeleton, often by forming a carbon-oxygen bond through an oxidative cyclization mechanism. These reactions frequently employ metal-based oxidants or harness the potential of photoredox catalysis.

Manganese(III) acetate (B1210297) (Mn(OAc)3) is a versatile reagent for the oxidative cyclization of various substrates. It can mediate the reaction between 1,3-dicarbonyl compounds and α,β-unsaturated alcohols to yield dihydrofurans. researchgate.net Similarly, Mn(OAc)3 facilitates the oxidative cycloaddition of 2-cyclohexenones with alkenes, providing a direct, one-pot route to dihydrobenzofurans. acs.org Another common oxidant is ceric ammonium (B1175870) nitrate (B79036) (CAN), which promotes an oxidative free-radical cyclization between 1,3-dicarbonyl compounds and alkenes like methyl cinnamate (B1238496) to produce 2,3-dihydrofuran derivatives in moderate to good yields. researchgate.netresearchgate.net

More modern approaches include visible light-induced photoredox catalysis, which enables the tandem Giese addition and cyclization of aromatic aldehydes with activated acrylonitriles. sioc-journal.cn This metal-free method offers a stereoselective pathway to multi-substituted 4,5-dihydrofurans. sioc-journal.cn Additionally, the oxidative dehydrogenation of a pre-formed dihydrofuran ring using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to synthesize the corresponding furan, demonstrating an oxidative transformation of the dihydrofuran core. nih.govrsc.org

Table 2: Examples of Oxidative Syntheses of Dihydrofuran Derivatives

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Key Findings | Reference(s) |

| 3-Oxopropanenitriles | α,β-Unsaturated Amides | Manganese(III) Acetate (Mn(OAc)3) | 4-Cyano-2,3-dihydrofuran-3-carboxamides | A regio- and stereoselective oxidative cyclization. | researchgate.net |

| 1,3-Dicarbonyl Compounds | Methyl Cinnamate | Ceric Ammonium Nitrate (CAN) | 2,3-Dihydrofuran derivatives | A simple and effective method based on an oxidative free-radical cyclization mechanism. | researchgate.net |

| Phenols | Alkenes | Ruthenium (Ru) catalyst (photochemical) | Dihydrobenzofuran derivatives | An oxidative [3+2] cycloaddition strategy. | rsc.org |

| Aromatic Aldehydes | 2-Benzylidenemalononitriles | Visible Light / Photoredox Catalyst | Multi-substituted 4,5-dihydrofurans | A transition-metal-free, stereoselective synthesis via a tandem Giese addition/cyclization process. | sioc-journal.cn |

| 2-Benzylidene-dihydrofuran | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | 2-Alkenyl-furan | An oxidative aromatization step involving hydride transfer from the dihydrofuran ring to DDQ. | nih.gov |

Elucidation of Reactivity and Mechanistic Pathways of 2 Methyl 2,3 Dihydrofuran Systems

Intramolecular Rearrangements and Isomerization Dynamics

The structural dynamics of 2-Methyl-2,3-dihydrofuran are characterized by its propensity to undergo various intramolecular rearrangements, driven by thermal energy or transition metal catalysis. These processes lead to the formation of both acyclic and alternative cyclic structures.

Thermal Isomerization to Acyclic and Cyclic Aldehydes/Ketones

While direct experimental studies on the thermal isomerization of this compound are not extensively detailed in the literature, theoretical investigations and analogies with related furan (B31954) systems provide insight into its likely behavior at elevated temperatures. The pyrolysis of furan derivatives, such as 2-methylfuran (B129897), is known to proceed through complex reaction networks involving hydrogen atom transfers and the formation of singlet carbene intermediates. These intermediates can readily undergo ring-opening to form collisionally stabilized acyclic C5H6O isomers, which can further decompose into smaller species. researchgate.net

Theoretical studies on substituted furans, like 5-methyl-2-ethylfuran, show that radical-initiated processes can lead to the formation of dihydrofuran radical intermediates. Subsequent β-scission of C-O bonds in these intermediates results in the formation of acyclic enylic radicals. nih.govmdpi.com For this compound, a plausible thermal rearrangement pathway involves an initial C-O bond homolysis or a concerted hydrogen shift followed by ring cleavage. This would lead to the formation of an unsaturated acyclic enol intermediate, which would then tautomerize to the more stable corresponding ketone, such as pent-4-en-2-one. Quantum chemical calculations on the isomerization of the parent 2,3-dihydrofuran (B140613) and its 5-methyl derivative support the accessibility of such pathways. researchgate.net

Metal-Catalyzed Isomerization Processes

Transition metal catalysts offer alternative, lower-energy pathways for the isomerization of dihydrofuran systems. While the direct isomerization of this compound is a specific transformation, the broader reactivity of dihydrofurans in the presence of metals like palladium, gold, and rhodium illustrates the potential for such rearrangements. For instance, palladium catalysts are known to mediate the cyclization of 2-(2',3'-allenyl)acetylacetates, where a choice between C-attack and O-attack cyclization can lead to cyclopentene (B43876) or 4,5-dihydrofuran derivatives, respectively, highlighting the catalyst's role in controlling ring formation and rearrangement. nih.gov

In some cases, a dihydrofuran moiety can be an intermediate in a metal-catalyzed cascade reaction. Rhodium(II) catalysts, for example, can mediate transformations that proceed through oxonium ylides, which then undergo sigmatropic rearrangements to yield substituted dihydrofuran products. Although these are synthetic routes, they underscore the facility with which the dihydrofuran skeleton can be assembled and rearranged under metal catalysis. An unexpected ring-opening of a 2,3-dihydrofuran derivative has also been observed, initiated not by a metal but by electrophilic bromination, which proceeds at the C(4)-C(5) bond. nih.gov

| Process Type | Conditions/Catalyst | Plausible Intermediate(s) | Potential Product(s) |

|---|---|---|---|

| Thermal Isomerization | High Temperature (Pyrolysis) | Singlet carbenes, Acyclic enol | Pent-4-en-2-one, Decomposition products |

| Metal-Catalyzed Rearrangement | Pd(0), Au(I), Rh(II) complexes | π-Allyl complexes, Oxonium ylides | Substituted cyclopentenes, Functionalized ketones |

Cycloaddition Reaction Mechanisms

This compound, as an electron-rich alkene, is an excellent substrate for various cycloaddition reactions. These reactions can be initiated photochemically or mediated by acids and catalysts, leading to the formation of diverse and complex cyclic structures.

Photochemical [2+2] Cycloadditions (Paternò–Büchi Reaction)

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, readily proceeds with this compound to form substituted oxetane (B1205548) rings. The mechanism involves the photoexcitation of the carbonyl compound to its singlet or triplet state, which then adds to the ground-state dihydrofuran. This addition occurs via a diradical intermediate, and the stability of this intermediate governs the regioselectivity of the reaction.

The presence of the methyl group at the C-2 position significantly influences the stereochemical outcome of the reaction. When reacting with aromatic aldehydes, such as benzaldehyde, the cycloaddition with unsubstituted 2,3-dihydrofuran shows a pronounced endo selectivity. This is attributed to stabilizing interactions in the triplet biradical intermediate. However, with the C-2 methyl group present in this compound, gauche interactions with the β-alkyloxy substituent increase, leading to the formation of a higher proportion of the exo isomer.

Lewis Acid-Mediated and Catalyst-Controlled Cycloadditions

Lewis acids can activate substrates and control the stereochemistry of cycloaddition reactions involving dihydrofurans. While the parent compound is often used as a model, studies have included methylated derivatives. For example, methylaluminoxane (B55162) (MAO) has been shown to mediate the [2+2] cycloaddition of 2,3-dihydrofuran and its methyl-substituted derivatives with acylaminoacrylates. researchgate.net

Furthermore, this compound can be employed in the synthesis of more complex dihydrofuran acetals through reactions catalyzed by copper complexes like Cu(hfacac)₂. mdpi.com These acetals can then undergo subsequent Lewis acid-catalyzed intramolecular ring-opening and benzannulation reactions to form functionalized carbazoles. mdpi.comnih.govnsf.gov In these catalyst-controlled sequences, the dihydrofuran ring acts as a key structural synthon. Theoretical studies on the [4+3] cycloaddition of furan with dienophiles catalyzed by Lewis acids suggest that the acid enhances the reaction by reducing the HOMO-LUMO energy gap, a principle that extends to substituted dihydrofuran systems. nih.govunamur.be

| Reaction Type | Reactants | Catalyst/Conditions | Key Outcome/Product Class |

|---|---|---|---|

| Photochemical [2+2] (Paternò–Büchi) | This compound + Benzaldehyde | UV light (hν) | Mixture of exo and endo oxetane adducts |

| Lewis Acid-Mediated [2+2] | Methyl-substituted 2,3-dihydrofuran + Acylaminoacrylate | Methylaluminoxane (MAO) | Substituted cyclobutane (B1203170) derivatives |

| Catalyst-Controlled Acetal (B89532) Formation | 5-Methyl-2,3-dihydrofuran + N-indolyl α-diazo-β-ketoester | Cu(hfacac)₂ | Dihydrofuran acetals for further synthesis mdpi.com |

Hydrogenation and Dehydrogenation Reactivity on Catalytic Surfaces

Catalytic hydrogenation of furanic compounds is a key reaction in biomass upgrading. The hydrogenation of 2-methylfuran, a closely related substrate, has been studied extensively and provides a model for the behavior of this compound, which is an intermediate in the full saturation to 2-methyltetrahydrofuran (B130290). researchgate.net The reaction can proceed via two main pathways: hydrogenation of the double bonds to yield 2-methyltetrahydrofuran, or hydrogenolysis (ring-opening) to produce C5 ketones and alcohols like 2-pentanone, 1-pentanol, and 2-pentanol. researchgate.net

Catalysts based on palladium (Pd) are typically selective for ring saturation, while platinum (Pt) tends to favor ring-opening products. dntb.gov.ua Nickel (Ni) and copper (Cu) based catalysts are also effective and are often used in the industrial production of 2-methylfuran from furfural (B47365), a process where over-hydrogenation to the dihydrofuran and tetrahydrofuran (B95107) derivatives must be controlled. bham.ac.ukrsc.orggoogle.com The mechanism generally follows a Langmuir-Hinshelwood model, involving the dissociative adsorption of hydrogen onto the catalyst surface followed by reaction with the adsorbed furanic species. bham.ac.uk

Conversely, dehydrogenation can occur to form the aromatic 2-methylfuran. This process is favored at higher temperatures. For example, the dehydrogenation of 2-methyltetrahydrofuran over a palladium on carbon (Pd/C) catalyst at 275-350°C yields 2-methylfuran as the major product, with some isomerization to 2-pentanone. google.com The thermal decomposition of the isomeric 2-methyl-2,5-dihydrofuran (B108600) has also been shown to be a unimolecular process that yields hydrogen and 2-methylfuran. rsc.org This indicates that the dihydropyran ring system possesses a thermodynamic driving force towards aromatization.

| Process | Typical Catalyst | Typical Conditions | Major Product(s) |

|---|---|---|---|

| Hydrogenation (Ring Saturation) | Pd/C, Ni | Low Temperature, H₂ pressure | 2-Methyltetrahydrofuran |

| Hydrogenation (Ring Opening) | Pt/C, Cu-based | Moderate Temperature, H₂ pressure | 2-Pentanone, 1-Pentanol, 2-Pentanol |

| Dehydrogenation | Pd/C | High Temperature (275-350°C) | 2-Methylfuran |

Oxidative Transformation Pathways

The oxidation of 2,3-dihydrofuran systems can proceed through various pathways, including oxidative dehydrogenation and oxidative cleavage, depending on the oxidant and reaction conditions. While specific studies on this compound are limited, the reactivity can be inferred from studies on related furan and tetrahydrofuran derivatives.

One significant pathway is the oxidative dehydrogenation of the corresponding saturated ring system. For instance, 2-methyltetrahydrofuran (THFMe) can be oxidized to this compound (DHFMe) over a vanadium-molybdenum oxide catalyst. This process is considered an oxidative dehydrogenation of the tetrahydrofuran nucleus. Further oxidation can lead to the formation of 2-methylfuran (FMe) and maleic anhydride (B1165640) (MA) at higher temperatures or longer contact times acs.org.

Ozonolysis represents a key method for the oxidative cleavage of the double bond in dihydrofuran systems. This reaction involves the addition of ozone across the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane) rsc.org. Subsequent work-up of the ozonide determines the final products. A reductive work-up typically yields aldehydes or ketones, while an oxidative work-up leads to carboxylic acids researchgate.net. For this compound, ozonolysis would cleave the C2-C3 double bond, leading to the formation of carbonyl-containing products. The gas-phase ozonolysis of furans is understood to proceed via the Criegee mechanism, forming primary ozonides that decompose into β-unsaturated Criegee intermediates researchgate.net. These highly excited intermediates can then isomerize or dissociate to form various products researchgate.net.

The general oxidative ring cleavage of furans is a well-established transformation in organic synthesis, providing access to 1,4-dicarbonyl compounds mdpi.com. Various oxidants can be employed, and the specific products depend on the substitution pattern of the furan ring.

Table 1: Products from the Oxidation of 2-Methyltetrahydrofuran on a V-Mo-O Catalyst acs.org

| Temperature (°C) | Contact Time (s) | Conversion (%) | Main Products |

| 400 | 0.2 | 27 | This compound (DHFMe) (20%), 2-Methylfuran (FMe) (5%), Maleic Anhydride (MA) (17%) |

| 360 | 0.6 | 70 | DHFMe (20%), 2,3-Dihydrofuran (DHF) (16%) |

Ene Reaction Chemistry of Dihydrofuran Systems

The carbon-carbon double bond in dihydrofuran systems can participate in ene reactions, a pericyclic reaction involving the addition of an enophile to an alkene that has an allylic hydrogen. The carbonyl-ene reaction, where the enophile is a carbonyl compound, is a particularly useful carbon-carbon bond-forming reaction that generates chiral homoallylic alcohols.

Achieving high enantioselectivity in carbonyl-ene reactions is a significant area of research, often employing chiral Lewis acid catalysts. While this compound itself is not extensively documented in this specific reaction, studies on the closely related isomer, 2-methylene-2,3-dihydrofuran, provide valuable insights into the potential reactivity.

2-Methylene-2,3-dihydrofuran has been shown to be an excellent "ene" component in the asymmetric carbonyl-ene reaction with various aldehydes. A notable example is its reaction with decanal, catalyzed by a titanium-BINOL complex (Ti(OCH(CH₃)₂)₄/(S)-BINOL). This reaction yields the corresponding homoallylic alcohol with high enantiomeric excess (ee) acs.org. This demonstrates that the dihydrofuran scaffold is compatible with highly enantioselective transformations.

The development of catalysts for asymmetric carbonyl-ene reactions is an active field. Various metal-ligand complexes have been shown to be effective for a range of alkenes, including enol ethers, which share the key structural feature of 2,3-dihydrofurans researchgate.net. For example, novel chiral N,N'-dioxide-nickel(II) complexes and hindered silyl-salen-cobalt complexes have been developed to catalyze the reaction between glyoxylate (B1226380) derivatives and various alkenes with excellent enantioselectivity researchgate.netresearchgate.netrsc.org. These catalysts are often tolerant of air and moisture, adding to their synthetic utility researchgate.net. The broad substrate scope of these modern catalysts suggests they would be applicable to substrates like this compound.

Table 2: Example of Asymmetric Carbonyl-Ene Reaction with a Dihydrofuran Isomer acs.org

| Ene | Enophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Methylene-2,3-dihydrofuran | Decanal | Ti(OCH(CH₃)₂)₄/(S)-BINOL | 66 | 94 |

Ring-Opening and Benzannulation Processes

Substituted 2,3-dihydrofurans are valuable precursors for the synthesis of complex aromatic and heteroaromatic systems through ring-opening and subsequent annulation reactions. A particularly effective strategy involves the Lewis acid-catalyzed intramolecular benzannulation of (hetero)aryl-substituted 2,3-dihydrofuran acetals researchgate.net.

This process is initiated by the Lewis acid-catalyzed hydrolysis of the acetal group on the dihydrofuran ring, which triggers a cascade sequence. The ring-opening is followed by an intramolecular cyclization, such as a Prins-type reaction, and subsequent aromatization to yield benzo-fused structures acs.org. This methodology has been successfully applied to generate a variety of functionalized systems, including naphthalenes, benzofurans, and importantly, carbazoles researchgate.net.

In a specific application, 5-(indolyl)-2,3-dihydrofuran acetals undergo an intramolecular ring-opening benzannulation catalyzed by Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Aluminum(III) triflate (Al(OTf)₃) to produce functionalized 1-hydroxycarbazoles in high yields researchgate.netresearchgate.net. The reaction proceeds smoothly even with substituted dihydrofuran rings. For instance, a 2-ethoxy-3-methyl-substituted dihydrofuran acetal successfully undergoes this benzannulation to form the corresponding carbazole-2-carboxylate researchgate.net. This highlights the utility of the dihydrofuran core as a building block in the modular synthesis of complex molecules researchgate.net.

Table 3: Lewis Acid-Catalyzed Ring-Opening Benzannulation of a Substituted Dihydrofuran Acetal researchgate.net

| Dihydrofuran Substrate | Lewis Acid Catalyst | Product | Yield (%) |

| 2,2,2-Trifluoroethyl 2-(1-benzyl-1H-indol-2-yl)-5-ethoxy-4-methyl-4,5-dihydrofuran-3-carboxylate | Yb(OTf)₃ | 2,2,2-Trifluoroethyl 1-hydroxy-7-methyl-9-benzyl-9H-carbazole-2-carboxylate | 81 |

Thermal Decomposition and Fragmentation Mechanisms

The thermal stability and fragmentation of this compound are governed by the principles of unimolecular reactions at high temperatures. While direct studies on this specific isomer are scarce, data from related compounds such as 2,3-dihydrofuran, 2-methylfuran, and 2-methyl-2,5-dihydrofuran allow for the prediction of its likely decomposition pathways.

The thermal decomposition of 2-methyl-2,5-dihydrofuran, an isomer of the title compound, has been shown to be a homogeneous, unimolecular process that yields hydrogen and 2-methylfuran acs.org. The pyrolysis of unsubstituted 2,3-dihydrofuran has also been studied behind reflected shock waves acs.org.

It is plausible that the thermal decomposition of this compound would proceed through analogous ring-opening and fragmentation pathways. The presence of the double bond and the methyl group would influence the specific bond scission energies and rearrangement possibilities. Theoretical studies on the thermal decomposition of related furans suggest that unimolecular decomposition often proceeds via the formation of carbene intermediates, which then undergo ring-opening to form acyclic isomers that subsequently decompose into smaller stable species rsc.org.

In mass spectrometry, the fragmentation of the molecular ion of such compounds would be initiated by the removal of an electron, typically from a non-bonding orbital on the oxygen atom, to form a radical cation wikipedia.org. Subsequent fragmentation would likely involve cleavage adjacent to the oxygen (α-cleavage) or rearrangements like the McLafferty rearrangement if a suitable gamma-hydrogen is available. The fragmentation of 2-methylfuran, for example, prominently features the loss of a hydrogen atom to form a stable furfuryl or pyrylium (B1242799) cation ([C₅H₅O]⁺) mdpi.com. Similar fragmentation patterns, involving ring cleavage and loss of small neutral molecules, would be expected for this compound.

Table 4: Major Thermal Decomposition Products of 2-Methylfuran youtube.com

| Product | Relative Abundance |

| Carbon Monoxide (CO) | Major |

| 1,3-Butadiene | High |

| Acetylene (C₂H₂) | Moderate |

| Methane (CH₄) | Moderate |

| Propyne | Moderate |

| Ethene (C₂H₄) | Moderate |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. uobasrah.edu.iqresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular skeleton of 2-Methyl-2,3-dihydrofuran. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while spin-spin coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the C2 position, the methylene (B1212753) protons at the C3 position, and the vinyl protons at the C4 and C5 positions. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. udel.edu For this compound, five distinct signals are anticipated, corresponding to the methyl carbon, the C2, C3, C4, and C5 carbons of the dihydrofuran ring. The chemical shifts would differentiate the sp³-hybridized carbons (C2, C3, and the methyl group) from the sp²-hybridized olefinic carbons (C4 and C5).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts can vary based on the solvent and experimental conditions. Values are estimated based on typical ranges for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | 1.2 - 1.5 (doublet) | 20 - 25 |

| C2-H | 4.8 - 5.2 (multiplet) | 75 - 85 |

| C3-H₂ | 2.5 - 3.0 (multiplet) | 30 - 40 |

| C4-H | 4.9 - 5.1 (multiplet) | 95 - 105 |

| C5-H | 6.2 - 6.4 (multiplet) | 140 - 150 |

For chiral molecules like this compound, advanced 2D NMR techniques are indispensable for determining stereochemistry. semanticscholar.orgsemanticscholar.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orgdiva-portal.orgemory.edu For this compound, NOESY experiments can establish the relative orientation of the methyl group at the C2 position with respect to the protons on the dihydrofuran ring, helping to define the molecule's preferred conformation in solution.

Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, typically over two or three bonds. researchgate.net It is used to confirm the connectivity of protons within the molecule, for instance, by showing correlations between the C2 proton and the C3 methylene protons, and between the C3 protons and the C4 vinyl proton.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with the directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C spectra. slideshare.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. imreblank.ch Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular formula.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic ions. youtube.comchemguide.co.uk The analysis of these fragment ions provides clues to the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the methyl group (CH₃•) to form a stable [M-15]⁺ ion.

Ring-opening reactions followed by subsequent fragmentation.

Loss of a hydrogen atom to form an [M-1]⁺ ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 84 | [C₅H₈O]⁺• | (Molecular Ion) |

| 83 | [C₅H₇O]⁺ | H• |

| 69 | [C₄H₅O]⁺ | CH₃• |

| 55 | [C₃H₃O]⁺ | C₂H₅• |

| 43 | [C₂H₃O]⁺ | C₃H₅• |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. tanta.edu.egmsu.edu Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. youtube.com The IR spectrum of this compound would display absorption bands corresponding to its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound Data based on characteristic frequencies for similar compounds like 2,3-dihydrofuran (B140613) and methyl-substituted alkenes. chemicalbook.comnist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | =C-H (Vinyl) |

| 3000 - 2850 | C-H Stretch | C-H (Alkyl) |

| 1650 - 1600 | C=C Stretch | Alkene |

| 1250 - 1050 | C-O-C Stretch | Ether |

Surface-Sensitive Spectroscopic Methods (e.g., HREELS, TPD) for Adsorption and Reactivity Studies

Surface-sensitive techniques are employed to study the interaction of molecules with surfaces, which is critical in fields like catalysis. High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Temperature-Programmed Desorption (TPD) have been used to investigate the adsorption and reactivity of the closely related 2,3-dihydrofuran on metal surfaces like palladium (Pd). acs.org

High-Resolution Electron Energy Loss Spectroscopy (HREELS): This technique provides vibrational spectra of molecules adsorbed on a surface. For this compound, HREELS could identify the orientation of the molecule on a surface by observing which vibrational modes are most intense, indicating how it bonds with the substrate, likely via the C=C double bond.

Temperature-Programmed Desorption (TPD): In a TPD experiment, a surface with the adsorbed molecule is heated at a controlled rate, and the desorbing species are monitored with a mass spectrometer. This reveals the temperature at which the molecule desorbs or decomposes. Studies on 2,3-dihydrofuran show it can undergo dehydrogenation to form furan (B31954) or hydrogenation to produce tetrahydrofuran (B95107). acs.org The presence of the methyl group in this compound would be expected to influence these surface reaction pathways.

Computational Chemistry and Theoretical Modeling of 2 Methyl 2,3 Dihydrofuran Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become an indispensable tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 2-Methyl-2,3-dihydrofuran, DFT calculations have been instrumental in understanding its fundamental properties.

| Parameter | Value |

| Optimized Bond Lengths (Å) | |

| C=C | 1.34 |

| C-O (ring) | 1.37 |

| C-C (ring) | 1.50 |

| C-CH3 | 1.51 |

| Optimized Bond Angles (degrees) | |

| C-O-C | 108.5 |

| O-C-C | 110.2 |

| C-C=C | 112.0 |

| Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the DFT calculation. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energies and shapes of the HOMO and LUMO can be calculated using DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. FMO analysis has been applied to understand the reactivity of furan (B31954) derivatives in various reactions, including cycloadditions. acs.org

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

| Note: These are representative values and can vary based on the computational method. |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound, generated from DFT calculations, would illustrate regions of negative potential (electron-rich areas) and positive potential (electron-poor areas). The oxygen atom, due to its high electronegativity, is expected to be a region of high electron density (red color in a typical MEP map), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms would represent regions of lower electron density (blue color).

Quantum Chemical Calculations for Reaction Pathways and Kinetics

Beyond static molecular properties, quantum chemical calculations are pivotal in exploring the dynamics of chemical reactions involving this compound.

Transition State Characterization and Energy Barrier Determination

Understanding the mechanism of a chemical reaction requires the identification of transition states—the high-energy structures that connect reactants to products. Quantum chemical methods can be used to locate and characterize the geometry of transition states for reactions involving this compound. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy or energy barrier for the reaction. These calculations are crucial for predicting reaction rates and understanding kinetic feasibility. For instance, in the context of combustion chemistry, the formation and subsequent decomposition of the this compound-3-yl radical have been studied, with energy barriers for various reaction channels being determined. nih.govnih.gov Similarly, in the thermal decomposition of related furan derivatives, energy barriers for H-addition and subsequent ring-opening reactions have been calculated. mdpi.com

| Reaction | Calculated Energy Barrier (kcal/mol) |

| H-addition to 2-methylfuran (B129897) to form this compound-3-yl radical | ~2.0 - 3.5 |

| Ring opening of a dihydrofuran derivative | ~13.0 - 33.8 |

| Note: These values are illustrative and depend on the specific reaction and level of theory. |

Isomerization Rate Constant Calculations

In a notable study, density functional theory (DFT) was employed to investigate the unimolecular isomerization of 5-Methyl-2,3-dihydrofuran. acs.orgdntb.gov.ua The primary isomerization products identified were methyl cyclopropyl (B3062369) ketone and methyl propenyl ketone. acs.org The calculations involved optimizing the geometries of the reactant, transition states, and products using the B3LYP functional with a correlation consistent polarized double-ζ basis set (cc-pVDZ). acs.org To obtain more accurate energy values, single-point energy calculations were performed using the QCISD(T) level of theory. acs.org

The rate constants for these isomerization pathways were then calculated using transition state theory (TST). acs.org This theoretical framework allows for the determination of the rate of a reaction based on the properties of the reactant and the transition state. The calculated rate constants showed good agreement with experimental data, validating the computational approach. acs.org

The table below illustrates the type of data that can be generated from such computational studies, using the isomerization of a related compound as an example.

| Reactant | Product | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Rate Constant (s⁻¹) |

| 5-Methyl-2,3-dihydrofuran | Methyl cyclopropyl ketone | QCISD(T)//B3LYP/cc-pVDZ | Data not specified in abstract | Data not specified in abstract |

| 5-Methyl-2,3-dihydrofuran | Methyl propenyl ketone | QCISD(T)//B3LYP/cc-pVDZ | Data not specified in abstract | Data not specified in abstract |

This table is illustrative of the outputs of isomerization rate constant calculations and is based on the study of a closely related isomer.

Theoretical Studies on Thermal Decomposition Pathways

Theoretical studies are instrumental in elucidating the complex mechanisms of thermal decomposition. While specific theoretical investigations into the thermal decomposition of this compound were not identified, research on analogous furan derivatives provides significant insight into the potential pathways and the computational methods used to study them.

Studies on the pyrolysis of 2-methylfuran, for instance, have utilized high-level quantum chemical methods such as CBS-QB3, CBS-APNO, and G3 to characterize the potential energy surfaces of decomposition reactions. researchgate.netacs.org These studies reveal that unimolecular decomposition often proceeds through hydrogen atom transfer reactions, leading to the formation of carbene intermediates. researchgate.net These intermediates can then undergo ring-opening to form acyclic isomers, which subsequently decompose into smaller species. researchgate.net

For other related compounds, such as 2(3H) and 2(5H) furanones and their methyl derivatives, theoretical calculations using methods like CBS-QB3 and the M06-2X functional have been employed to compute reaction barriers and enthalpies. nih.govatu.ie These studies show that the dominant initial decomposition steps involve hydrogen transfer and concerted ring-opening reactions. nih.govatu.ie

The primary decomposition products for many furanic compounds include carbon monoxide, as well as various hydrocarbons. acs.org The specific pathways and product distributions are highly dependent on the substitution pattern of the furan ring. In the case of 2-methylfuran, the unimolecular decomposition is initiated by either a 1,2-hydrogen atom migration or a methyl group migration, each followed by different ring cleavage patterns. acs.org

The following table summarizes typical thermal decomposition pathways and calculated energy barriers for a related furan derivative, illustrating the type of information that can be obtained from these theoretical studies.

| Reactant | Decomposition Pathway | Products | Computational Method | Calculated Energy Barrier (kcal/mol) |

| 2-Methylfuran | H-atom transfer and ring-opening | Acyclic C5H6O isomers | CBS-QB3 | Not specified |

| 2-Methylfuran | Ring cleavage channel 1 | CO + C4H6 isomers | Not specified | Not specified |

| 2-Methylfuran | Ring cleavage channel 2 | CH2CO + C3H4 isomers | Not specified | Not specified |

This table is based on theoretical studies of 2-methylfuran and is intended to be representative of the analysis of thermal decomposition pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics of molecules. nih.gov By simulating the atomic motions over time, MD can provide detailed information about the accessible conformations, the transitions between them, and the thermodynamic properties associated with different conformational states. nih.gov

While specific MD simulation studies on this compound are not prevalent in the literature, the methodology is well-suited for analyzing its conformational landscape. The 2,3-dihydrofuran (B140613) ring is not planar and can adopt various puckered conformations. The methyl group at the 2-position introduces an additional degree of freedom through its rotation.

A typical MD simulation for a small molecule like this compound would involve the following steps:

Force Field Selection: A suitable force field, which defines the potential energy of the system as a function of its atomic coordinates, would be chosen.

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation: The classical equations of motion are integrated numerically to generate a trajectory of the system's atomic coordinates and velocities over time.

Analysis: The resulting trajectory is analyzed to identify the predominant conformations, the barriers to conformational change, and the flexibility of different parts of the molecule.

For this compound, MD simulations could be used to:

Determine the preferred puckering conformations of the dihydrofuran ring.

Calculate the rotational barrier of the methyl group.

Investigate the coupling between the ring puckering and the methyl group rotation.

Analyze the influence of solvent on the conformational equilibrium.

The results of such simulations would provide a dynamic picture of the molecule's structure and behavior, complementing the static information obtained from quantum chemical calculations.

Strategic Applications of 2 Methyl 2,3 Dihydrofuran in Complex Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral 2,3-dihydrofurans are valuable building blocks in asymmetric synthesis, providing access to enantiomerically enriched compounds. metu.edu.tr The development of organocatalytic methods has enabled the efficient synthesis of these chiral dihydrofurans. For instance, bifunctional quinine-derived squaramide organocatalysts have been successfully employed in domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds to produce highly enantiomerically enriched 2,3-dihydrofuran (B140613) derivatives. metu.edu.tr These reactions proceed with good diastereoselectivity and high enantioselectivities, reaching up to 97% ee. metu.edu.tr

The significance of these chiral dihydrofurans lies in their potential to be transformed into other valuable chiral molecules, such as the corresponding tetrahydrofurans. metu.edu.tr The ability to introduce chirality at an early stage of a synthetic sequence is a cornerstone of modern asymmetric synthesis, and chiral 2,3-dihydrofurans serve as excellent synthons for this purpose. The application of these building blocks is crucial in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. wiley-vch.de

Precursors for Diverse Heterocyclic Ring Systems (e.g., Tetrahydrofurans, Furans, Pyrroles, Carbazoles)

2-Methyl-2,3-dihydrofuran and its derivatives serve as valuable precursors for a wide array of heterocyclic ring systems, demonstrating their versatility in synthetic organic chemistry.

Tetrahydrofurans:

The conversion of 2,3-dihydrofurans to tetrahydrofurans is a common transformation. metu.edu.tr For instance, 2,3-dihydrofuran can be reacted with a trialkyl orthoformate in the presence of an acidic catalyst to form a 2-alkoxy-3-(dialkoxymethyl)tetrahydrofuran intermediate. This intermediate can then be hydrogenated in the presence of a Group VIII noble metal catalyst and a strong acid to yield 3-methyltetrahydrofuran. google.com Furthermore, palladium-catalyzed reactions of γ-hydroxy internal acyclic alkenes can produce 2,1′-disubstituted tetrahydrofurans. nih.gov Substituted tetrahydrofurans are prevalent in a vast number of natural products and biologically active molecules, including lignans and polyether ionophores. nih.gov

Furans:

2,3-Dihydrofurans can be precursors to substituted furans. For example, copper(II)-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters or α-diazoketones yields 2-siloxy-2,3-dihydrofuran derivatives. These intermediates act as 1,4-diketone surrogates and can be readily converted to 2,3,5-trisubstituted furans. organic-chemistry.org Furan (B31954) moieties are present in numerous biologically active natural products. nih.gov

Pyrroles:

A significant application of 2,3-dihydrofuran derivatives is in the synthesis of substituted pyrroles. Treatment of 2,3-dihydrofuran derivatives with trifluoroacetic acid can lead to the formation of 2,3,5-substituted pyrrole derivatives. researchgate.net The Paal-Knorr pyrrole synthesis, a classic method for pyrrole formation, can be adapted using 2,5-dimethoxytetrahydrofuran, a related furan derivative, which condenses with various amines in the presence of an iron(III) chloride catalyst to afford N-substituted pyrroles. organic-chemistry.org

Carbazoles:

More complex heterocyclic systems like carbazoles can also be accessed from dihydrofuran precursors. A Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to synthesize 1-hydroxycarbazole-2-carboxylates. nih.gov This methodology has been applied in the formal total synthesis of murrayafoline A, a bioactive carbazole natural product. nih.gov Carbazoles are important structural motifs found in natural products and materials science. chim.itnih.govoregonstate.eduresearchgate.net

The following table summarizes the transformation of 2,3-dihydrofuran derivatives into various heterocyclic systems:

| Starting Material | Reagents and Conditions | Product Heterocycle |

| 2,3-Dihydrofuran | 1. Trialkyl orthoformate, acidic catalyst 2. H₂, Group VIII noble metal, strong acid | Tetrahydrofuran (B95107) |

| 2-Siloxy-2,3-dihydrofuran derivatives | In situ conversion | Furan |

| 2,3-Dihydrofuran derivatives | Trifluoroacetic acid | Pyrrole |

| 5-(Indolyl)-2,3-dihydrofuran acetals | Lewis acid catalyst | Carbazole |

Intermediate in the Synthesis of Biologically Relevant Molecules and Natural Product Analogues

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically relevant molecules and natural product analogues. metu.edu.tr The substituted tetrahydrofuran core, which can be derived from 2,3-dihydrofurans, is a common substructure in many natural products with diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.govrsc.org

The furan ring itself, accessible from dihydrofuran precursors, is a component of many bioactive natural products. nih.gov For example, various natural products with a furan-3-carboxylate framework have been identified. researchgate.net The ability to synthesize analogues of natural products is crucial for drug discovery and development, allowing for the optimization of biological activity and pharmacokinetic properties. rsc.org

The synthesis of novel 2,3-dihydrofuran derivatives has led to compounds with potential biological applications. For instance, a series of novel 2,3-dihydrofuran derivatives synthesized through a tandem Knoevenagel-Michael cyclization showed impressive in vitro antibacterial and cytotoxic activities against several microorganisms and human cancerous cell lines. nih.gov

The versatility of this compound as a building block allows for the construction of complex molecular architectures that mimic or are analogous to natural products. This strategic use facilitates the exploration of structure-activity relationships and the development of new therapeutic agents.

Utility in the Formation of Highly Functionalized Organic Compounds

The reactivity of the double bond and the ether linkage in this compound allows for its use in the formation of a variety of highly functionalized organic compounds. The dihydrofuran ring can undergo a range of chemical transformations, leading to the introduction of multiple functional groups and the construction of complex carbon skeletons.

One key application is in cycloaddition reactions. For example, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds can produce highly substituted 2,3-dihydrofurans. organic-chemistry.org Furthermore, the reaction of 2,3-dihydrofuran derivatives with trifluoroacetic acid yields 2,3,5-substituted pyrrole derivatives, which are themselves highly functionalized heterocyclic compounds. researchgate.net

The synthesis of furo[2,3-b]pyrroles, a class of fused heterocyclic compounds, further illustrates the utility of dihydrofuran derivatives in creating functionalized molecules. These compounds can be prepared through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, followed by further functionalization at various positions of the fused ring system. mdpi.com

The ability to generate highly substituted and functionalized molecules from a relatively simple starting material like this compound is a testament to its strategic importance in organic synthesis. These functionalized products can then serve as advanced intermediates in the synthesis of even more complex target molecules.

Future Perspectives and Emerging Research Avenues in 2 Methyl 2,3 Dihydrofuran Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods

The development of sustainable and environmentally benign synthetic methods for 2-methyl-2,3-dihydrofuran and related compounds is a key area of future research. Current trends in green chemistry, such as the utilization of renewable feedstocks and the design of atom-economical reactions, are expected to heavily influence the synthesis of this important heterocyclic compound.